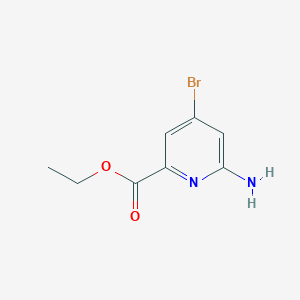

Ethyl 6-amino-4-bromopicolinate

Overview

Description

Ethyl 6-amino-4-bromopicolinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is a derivative of picolinic acid and contains both amino and bromine functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Ethyl 6-amino-4-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequently with iodine in ethanol . This three-step procedure yields ethyl 6-bromopicolinate, which can then be further modified to introduce the amino group, resulting in this compound.

Chemical Reactions Analysis

Ethyl 6-amino-4-bromopicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

Ethyl 6-amino-4-bromopicolinate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.

- Oxidation and Reduction : The amino group can undergo oxidation or reduction, allowing for modifications that enhance biological activity.

- Coupling Reactions : This compound can participate in coupling reactions to form complex structures used in pharmaceuticals and agrochemicals.

Biological Applications

Biochemical Research

In biological contexts, this compound is utilized to study enzyme interactions and as a ligand in biochemical assays. Its ability to bind to specific enzymes and receptors makes it valuable for understanding biochemical pathways and cellular processes.

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to interact with antiapoptotic Bcl-2 proteins, which are often overexpressed in cancer cells. Compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values indicate moderate cytotoxicity.

- A549 (lung cancer) : Similar results were observed, suggesting potential therapeutic applications .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its reactivity allows it to be used as an intermediate in synthesizing agrochemicals, pharmaceuticals, and other industrial compounds. The unique properties conferred by its amino and bromine groups enhance its utility in various chemical processes.

Case Studies

-

Anticancer Activity Study

A study evaluated the binding interactions of this compound derivatives with Bcl-2 proteins. It was found that modifications at the 6-position could enhance binding affinity and cytotoxicity against cancer cells. The most effective derivatives exhibited over a threefold increase in binding affinity compared to the parent compound . -

Enzyme Interaction Studies

Research on enzyme interactions demonstrated that this compound could modulate enzyme activity, impacting metabolic pathways relevant to disease states. This highlights its potential as a lead compound for drug development targeting specific enzymes involved in disease processes .

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-bromopicolinate involves its interaction with specific molecular targets. The amino and bromine groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, making it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 6-amino-4-bromopicolinate can be compared with other similar compounds such as:

Ethyl 6-bromopicolinate: Lacks the amino group, making it less versatile in certain reactions.

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: Similar structure but different substitution pattern, leading to different reactivity and applications.

5-Bromopyridine-3-carboxylic acid ethyl ester: Another brominated pyridine derivative with different properties and uses.

This compound is unique due to the presence of both amino and bromine groups, which provide a combination of reactivity and versatility not found in many other compounds.

Biological Activity

Ethyl 6-amino-4-bromopicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and therapy, supported by various studies and data.

Chemical Structure and Properties

This compound features a brominated pyridine ring with an amino group at the 6-position and an ethyl ester functional group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and bromine groups facilitate binding to various molecular targets, leading to modulation of biochemical pathways. This interaction can influence cellular processes such as apoptosis and differentiation, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those overexpressing anti-apoptotic proteins like Bcl-2. A study demonstrated that compounds similar to this compound effectively bind to Bcl-2 proteins, enhancing their cytotoxic effects against cancer cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5-10 | HCT-116 colorectal cancer cells |

| Control Compound | >20 | HCT-116 colorectal cancer cells |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, indicating potential therapeutic applications in treating infections .

Case Studies

- Acute Myeloid Leukemia (AML) Differentiation : A phenotypic screening identified small molecules that stimulate differentiation in AML cell lines. This compound was among the candidates showing promising results in promoting differentiation, which is crucial for developing effective AML therapies .

- In Vivo Evaluation : In animal models, compounds related to this compound were administered to assess their anticancer efficacy. Results indicated a reduction in tumor growth in treated groups compared to controls, showcasing the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the amino and bromine positions can significantly affect the compound's biological activity. For instance, replacing bromine with chlorine alters reactivity but retains some bioactivity, indicating that the amino group plays a critical role in enhancing interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Ethyl 6-amino-4-bromopicolinate, and how can they be validated experimentally?

Methodological Answer: Synthesis typically involves bromination of ethyl 6-aminopicolinate using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Validation requires characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity at the 4-position and esterification integrity . Reproducibility hinges on documenting reaction parameters (e.g., stoichiometry, catalyst use) and cross-referencing spectral data with literature .

Q. What analytical techniques are most effective for purity assessment of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Complementary methods include thin-layer chromatography (TLC) for rapid screening and differential scanning calorimetry (DSC) to detect polymorphic impurities. Quantification via -NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides additional validation .

Q. How can researchers design a robust stability study for this compound under varying storage conditions?

Methodological Answer: Stability studies should follow ICH guidelines Q1A(R2), testing degradation under thermal (40–60°C), hydrolytic (acid/base), and oxidative (HO) stress. Use HPLC-MS to identify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Control humidity using desiccators and monitor via Karl Fischer titration .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing byproduct formation?

Methodological Answer: Employ Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions, while in-situ FTIR monitors intermediate formation. Byproducts (e.g., 5-bromo isomers) can be suppressed using directing groups or sterically hindered bases, validated by GC-MS or LC-MS .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts) for this compound derivatives?

Methodological Answer: Contradictions arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies include:

- Variable-temperature NMR to probe dynamic processes.

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data.

- X-ray crystallography for unambiguous structural confirmation .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Solvent effects are modeled using the Conductor-like Screening Model (COSMO). Validation involves comparing computed activation energies with experimental kinetic data (e.g., via Eyring plots) .

Q. What methodologies identify trace impurities in this compound batches, and how are their origins traced?

Methodological Answer: LC-MS/MS with MRM (Multiple Reaction Monitoring) detects impurities at ppm levels. Isotopic labeling or -enriched precursors track impurity pathways. Statistical batch comparison (PCA or PLS-DA) correlates impurities with synthetic variables (e.g., raw material sources, reaction time) .

Q. Data Analysis & Reproducibility

Q. How should researchers address non-reproducible yields in scaled-up synthesis of this compound?

Methodological Answer: Scale-up discrepancies often stem from heat/mass transfer limitations. Use calorimetry (RC1e) to map exothermicity and adjust stirring rates/reactor geometry. Process Analytical Technology (PAT) tools (e.g., ReactIR) monitor intermediate concentrations in real time. Reproducibility requires strict adherence to Good Laboratory Practices (GLP) and batch documentation .

Q. What statistical approaches validate the significance of structure-activity relationship (SAR) studies involving this compound?

Methodological Answer: Multivariate analysis (e.g., Partial Least Squares regression) correlates structural descriptors (e.g., Hammett constants, steric parameters) with biological activity. Bootstrap resampling assesses model robustness, while Q and R values quantify predictive power. Outliers are investigated via residual plots and leverage metrics .

Q. Experimental Design

Q. How can researchers design a high-throughput screening (HTS) assay for this compound’s catalytic applications?

Methodological Answer: HTS requires automated liquid handling for parallel reactions (96-/384-well plates). Use fluorescence- or UV-based assays to monitor reaction progress. Data normalization (e.g., Z-score) minimizes plate-to-plate variability. Hit validation involves dose-response curves (IC/EC) and counter-screening against common off-targets .

Properties

IUPAC Name |

ethyl 6-amino-4-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTDUJJBMARVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.